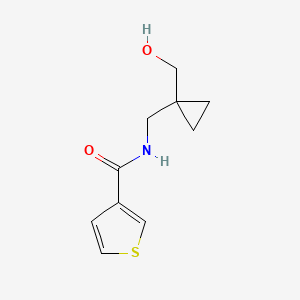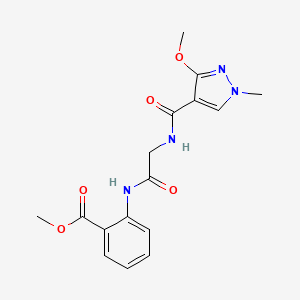![molecular formula C16H21F3N2O2 B2908460 4,4,4-Trifluoro-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one CAS No. 2380183-08-2](/img/structure/B2908460.png)
4,4,4-Trifluoro-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,4-Trifluoro-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one is a chemical compound that has been the subject of extensive scientific research. This compound is commonly referred to as TFMPB, and it has been found to have a wide range of potential applications in the field of medicine and biochemistry. In
作用机制
The mechanism of action of TFMPB is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. TFMPB has been found to inhibit the activity of certain enzymes and proteins that are involved in cell growth and survival, which may contribute to its anti-tumor activity. Additionally, TFMPB has been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
TFMPB has been found to have a wide range of biochemical and physiological effects in various cell types and animal models. In addition to its anti-tumor and neuroprotective effects, TFMPB has also been shown to have anti-inflammatory and antioxidant properties. TFMPB has been found to modulate the expression of various genes and proteins involved in these processes, which may contribute to its therapeutic potential.
实验室实验的优点和局限性
One of the advantages of TFMPB is its potent and selective activity against certain cell types and signaling pathways. This makes it a valuable tool for studying the underlying mechanisms of various diseases and for developing new drugs for the treatment of these diseases. However, one of the limitations of TFMPB is its complex synthesis method and the need for specialized equipment and expertise to work with this compound.
未来方向
There are several future directions for research on TFMPB. One area of focus is on the development of new drugs for the treatment of cancer and neurological disorders. TFMPB has shown promise in preclinical studies, and further research is needed to determine its safety and efficacy in human clinical trials. Another area of focus is on the development of new methods for synthesizing TFMPB and related compounds, which may lead to more efficient and cost-effective production. Additionally, further research is needed to fully understand the mechanism of action of TFMPB and to identify new therapeutic targets for this compound.
合成方法
The synthesis of TFMPB involves a series of chemical reactions that require specialized equipment and expertise. The initial step involves the reaction of 3-methylpyridine with paraformaldehyde to form a pyridine aldehyde intermediate. This intermediate is then reacted with piperidine and 4,4,4-trifluorobutanone to form the final product, TFMPB. The synthesis of TFMPB is a complex process that requires careful attention to detail and safety protocols.
科学研究应用
TFMPB has been the subject of extensive scientific research due to its potential applications in the field of medicine and biochemistry. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders. TFMPB has been found to have potent anti-tumor activity in preclinical studies, and it has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
属性
IUPAC Name |
4,4,4-trifluoro-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-12-3-2-8-20-15(12)23-11-13-5-9-21(10-6-13)14(22)4-7-16(17,18)19/h2-3,8,13H,4-7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGSFKAYJHQUIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2908379.png)
![propyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2908380.png)
![6-morpholin-4-yl-3-[[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2908385.png)
![4-ethoxy-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2908386.png)
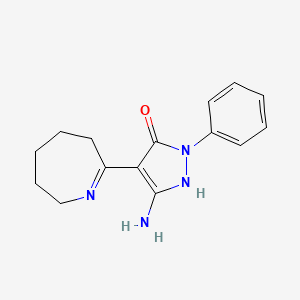
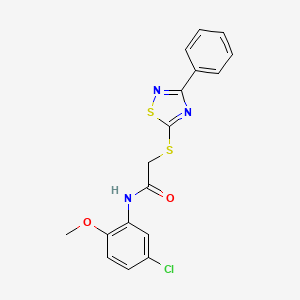
![Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate](/img/structure/B2908389.png)
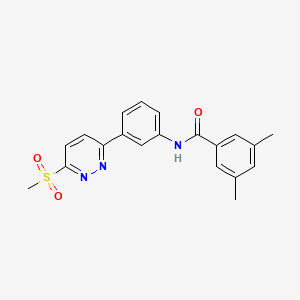
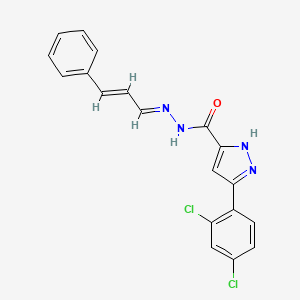
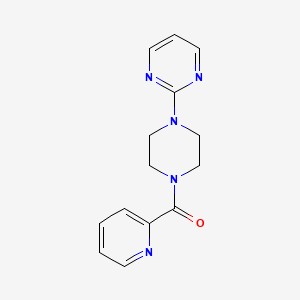
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2908398.png)
